Aniline, m-fluoro-N-methyl-N-nitroso-
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Overview
Description
Aniline, m-fluoro-N-methyl-N-nitroso- is a bioactive chemical.
Scientific Research Applications
Enzymatic Denitrosation and Metabolism
Aniline, m-fluoro-N-methyl-N-nitroso, undergoes enzymatic denitrosation, forming amine metabolites when incubated with liver microsomes. The main metabolite identified is aniline, with small amounts of N-methylaniline and its metabolite, p-methylaminophenol, also detected. This study provides insights into the enzymatic mechanism of denitrosation of such compounds (Scheper et al., 1991).
Role in Radical Polymerization
The inhibitory effect of p-nitroso aniline derivatives, including m-fluoro-N-methyl-N-nitroso-aniline, on the bulk polymerization of p-methyl styrene has been investigated. These compounds are strong inhibitors of polymerizations, affecting the reaction rate and stoichiometry (Gyöngyhalmi et al., 1994).
Synthesis of Pharmaceutical Intermediates
This compound has been used in the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib. The process involves a series of reactions starting from 3,5-dinitro-1-trifluoromethylbenzene (Yang Shijing, 2013).
Spectroscopic Properties and Polymer Applications
Studies on the synthesis and spectroscopic properties of aniline tetramers, which involve compounds like m-fluoro-N-methyl-N-nitroso-aniline, have been conducted. These are used in understanding the properties of oligomers in various oxidation states, relevant for applications in materials science (Kulszewicz-Bajer et al., 2004).
Ozonation in Water Treatment
Research has shown that anilines, including m-fluoro-N-methyl-N-nitroso-aniline, react rapidly with ozone in water treatment processes. This has implications for the removal of such compounds in wastewater treatment and environmental remediation (Tekle-Röttering et al., 2016).
Electrochemical Analysis
There has been a study on the determination of N-nitroso-N-methyl aniline and its derivatives using voltammetry. This research is significant for analytical chemistry, particularly in the detection and quantification of these compounds (Barek et al., 1991).
properties
CAS RN |
1978-26-3 |
---|---|
Product Name |
Aniline, m-fluoro-N-methyl-N-nitroso- |
Molecular Formula |
C7H7FN2O |
Molecular Weight |
154.14 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-N-methylnitrous amide |
InChI |
InChI=1S/C7H7FN2O/c1-10(9-11)7-4-2-3-6(8)5-7/h2-5H,1H3 |
InChI Key |
CHTFKRXDVDCSOZ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC(=CC=C1)F)N=O |
Canonical SMILES |
CN(C1=CC(=CC=C1)F)N=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Aniline, m-fluoro-N-methyl-N-nitroso- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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